molecular formula C21H21FN2O3 B2508024 3-(2-ethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 887878-89-9

3-(2-ethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2508024
CAS No.: 887878-89-9
M. Wt: 368.408
InChI Key: BWHVQTMCCIFKNM-UHFFFAOYSA-N
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Description

3-(2-ethylbutanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A study on the synthesis and biological evaluation of new benzofuran carboxamide derivatives, including 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide, highlighted their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using various spectroscopic techniques, demonstrating the versatility and potential biological applications of benzofuran carboxamides in developing new bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Antitumor Activity

Another research effort focused on the antitumor activity of benzofuran derivatives. Specifically, 2-beta-D-ribofuranosylselenazole-4-carboxamide and related derivatives were synthesized and evaluated for their cytotoxic properties against P388 and L1210 cells in culture, as well as their efficacy against Lewis lung carcinoma in mice. These studies contribute to the understanding of the therapeutic potential of benzofuran derivatives in cancer treatment (Srivastava & Robins, 1983).

Cholinesterase Inhibitory Activity

Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives were synthesized as new cholinesterase inhibitors. This series of compounds demonstrated potent butyrylcholinesterase inhibitory activity, with some showing significant effects on Aβ self-aggregation. These findings suggest potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Abedinifar et al., 2018).

Antifungal Potential

The synthesis of novel benzofuran-1,2,3-triazole hybrids and their evaluation as fungicidal preservatives against various rot fungi revealed that certain compounds, particularly those containing fluorobenzyl-triazole motifs, exhibited significant antifungal activity. This research underscores the potential of benzofuran derivatives as effective agents in protecting materials against fungal degradation (Abedinifar et al., 2020).

Properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c1-3-13(4-2)20(25)24-18-16-10-5-6-11-17(16)27-19(18)21(26)23-15-9-7-8-14(22)12-15/h5-13H,3-4H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHVQTMCCIFKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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